![molecular formula C25H21N3O2 B2820228 8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-62-3](/img/structure/B2820228.png)

8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

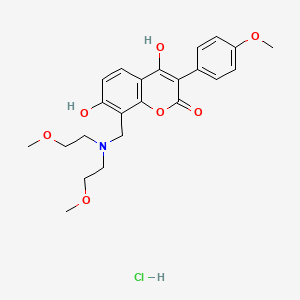

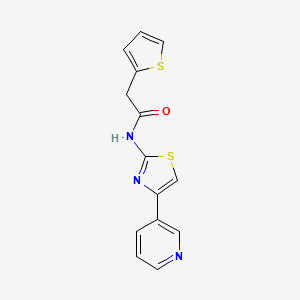

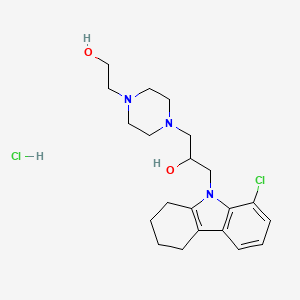

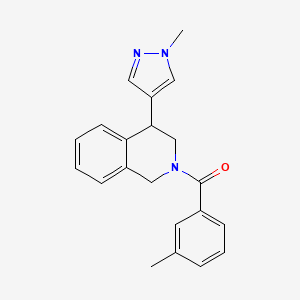

The compound “8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a pyrazole ring . Quinoline is a versatile heterocyclic compound with applications in synthetic organic chemistry and medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and pyrazole rings, and the attachment of the methoxy and phenyl groups. Classical synthesis protocols for quinoline construction include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring fused with a pyrazole ring, along with methoxy and phenyl substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline and pyrazole rings, as well as the methoxy and phenyl groups, could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could affect its polarity and solubility .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of novel pyrazolo[4,3-c]quinoline derivatives has been explored for their potential as ligands for the estrogen receptor, highlighting the chemical versatility and functionalization potential of this compound class (Kasiotis, Fokialakis, & Haroutounian, 2006). These derivatives were prepared using 2,3-dihydro-lH-quinolin-4-ones as starting materials, showcasing the methodology for functionalizing the core pyrazolo[4,3-c]quinoline structure to target specific biological receptors.

- Research into the effects of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines has revealed that variations in the substituent groups can influence the formation of complex structures through hydrogen bonding, indicating the potential for designing novel materials with specific physical properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Potential Therapeutic Applications

- The synthesis and evaluation of pyrazolo[4,3-c]quinoline derivatives for their activity against various biological targets have been an area of significant interest. For instance, derivatives have been synthesized for evaluation as cyclic nucleotide phosphodiesterase type 4 inhibitors, with potential applications in the treatment of inflammatory diseases (Raboisson et al., 2003).

- Antimicrobial studies have shown that certain pyrazolo[4,3-c]quinoline derivatives possess significant activity, suggesting their potential as novel antimicrobial agents. The structure-activity relationship studies of these compounds have highlighted the critical role of specific substitutions for enhancing antimicrobial efficacy (Gupta & Chaudhary, 2012).

Materials Science Applications

- The development of organic light-emitting diodes (OLEDs) based on helical structures containing pyrazolo[4,3-c]quinoline derivatives indicates the potential of these compounds in the creation of advanced materials for electronic applications. The helical molecules derived from pyrazolo[4,3-c]quinoline derivatives have been utilized to form high-quality films for OLEDs, demonstrating their utility in materials science and engineering (Szlachcic et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-29-19-12-13-22-20(14-19)25-21(24(26-27-25)17-8-4-3-5-9-17)16-28(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEILTNRFKFGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)